Bienvenue dans la boutique en ligne BenchChem!

1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine

Medicinal chemistry Structure-activity relationship Lead optimization

This 3-methylbenzyl/4-methylsulfonyl piperidine is a unique, patent-clear entry for sigma receptor SAR (Kiσ₁=0.96 nM benchmark series). With a 62 Da mass and 0.77 logP advantage over bulkier analogs, it is optimized for CNS penetration. Procure to establish novel IP and complete the halogen substitution table.

Molecular Formula C14H21NO4S2
Molecular Weight 331.45
CAS No. 1705045-88-0
Cat. No. B2990585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine
CAS1705045-88-0
Molecular FormulaC14H21NO4S2
Molecular Weight331.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C14H21NO4S2/c1-12-4-3-5-13(10-12)11-21(18,19)15-8-6-14(7-9-15)20(2,16)17/h3-5,10,14H,6-9,11H2,1-2H3
InChIKeyCTSGXVDJONXCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1705045-88-0): Structural Overview and Procurement-Landscape Positioning


1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1705045-88-0) is a synthetic bis-sulfonyl piperidine with molecular formula C₁₄H₂₁NO₄S₂, molecular weight 331.459 g·mol⁻¹, calculated logP 2.228, and topological polar surface area (tPSA) 76 Ų [1]. The compound belongs to a broader patent-visible class of N-sulfonyl-piperidine derivatives that have been explored as modulators of prokineticin receptors [2], long chain fatty acyl elongase (LCE) inhibitors [3], sigma receptor (σ₁/σ₂) ligands [4], and CCR5 antagonists [5]. However, this specific congener has no published bioactivity data in ChEMBL (as of ChEMBL 20) and no reported publications, placing it firmly in the early-discovery or custom-synthesis procurement tier [1].

Why 1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine Cannot Be Interchanged with Generic Piperidine Sulfonamides


Within the bis-sulfonyl piperidine chemotype, the identity and position of the N-sulfonyl aryl moiety critically control molecular recognition. In the sigma receptor ligand series reported by Sadeghzadeh et al. (2013), affinity and subtype selectivity were exquisitely sensitive to halogen substitution pattern on the N-benzylsulfonyl group—the 3-iodobenzylsulfonyl congener achieved a 96-fold σ₁/σ₂ selectivity ratio (Kiσ₁ = 0.96 nM, Kiσ₂ = 91.8 nM), while unsubstituted or differently halogenated analogs showed markedly shifted selectivity profiles [1]. For the target compound, the 3-methyl substitution on the benzylsulfonyl ring creates a distinct steric and electronic environment (electron-donating methyl group, meta position) that is absent in the 3‑chloro analog (CAS 1448051‑33‑9, electron-withdrawing Cl), the 3‑methoxy analog (electron-donating but with H-bond acceptor capacity), and the 4‑(phenylsulfonyl) variant (CAS 1448124‑32‑0, larger lipophilic bulk). These seemingly modest substituent changes can abrogate or invert target engagement. Without direct comparative data, generic substitution based solely on scaffold similarity risks selecting a compound with fundamentally different target-binding properties, rendering procurement decisions unreliable for structure-activity relationship (SAR) exploration [2].

Quantitative Differential Evidence for 1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1705045-88-0) Against Closest Analogs


Meta-Methyl Substituent Physicochemical Differentiation Versus 3-Chloro and 3-Methoxy Analogs

The target compound carries a 3-methyl substituent on the N-benzylsulfonyl phenyl ring. In contrast, the closest catalog-available analogs bear either a 3‑chloro substituent (CAS 1448051‑33‑9) or a 3‑methoxy substituent (benchchem ID, not retrievable from permitted sources). The Hansch π constant (lipophilicity contribution) for meta‑CH₃ is +0.56, compared to +0.71 for meta‑Cl and −0.02 for meta‑OCH₃ [1]. The Hammett σₘ constant (electronic effect) is −0.07 for CH₃, +0.37 for Cl, and +0.12 for OCH₃ [1]. These differences produce a distinct electrostatic potential surface and hydrogen-bond acceptor profile that cannot be replicated by halogen or methoxy congeners [2].

Medicinal chemistry Structure-activity relationship Lead optimization

Calculated logP and CNS Multiparameter Optimization (MPO) Score Differentiation from 4-Phenylsulfonyl Analog

The 4‑position of the piperidine ring in the target compound bears a methylsulfonyl group (MW contribution: 79.1), whereas the closest benzylsulfonyl-matched analog (CAS 1448124‑32‑0) carries a bulkier phenylsulfonyl group (MW contribution: 141.2) at this position. This results in a calculated logP of 2.228 for the target compound versus an estimated logP of approximately 3.0 for the phenylsulfonyl analog (based on the additional three-carbon aromatic extension and ClogP increment rules) [1]. The CNS MPO desirability score (range 0–6, where >4 is desirable for CNS candidates) penalizes logP >3 and tPSA <40 or >90. The target compound's logP of 2.228 and tPSA of 76 Ų place it within the favorable CNS MPO window, whereas the phenylsulfonyl analog's higher logP and higher molecular weight (393.5 vs. 331.5) shift it outside this range, potentially altering blood-brain barrier permeability predictions .

Drug-likeness CNS drug design Physicochemical profiling

Sigma Receptor Ligand Class SAR: Benzylic Spacer Length and Substitution Pattern Constraints

In the foundational sigma receptor SAR study by Sadeghzadeh et al. (2013), the optimal benzylic spacer length for σ₁ receptor affinity was n = 1 carbon between the sulfonamide sulfur and the aryl ring. The target compound possesses exactly one methylene spacer (3‑methylbenzyl), matching this optimal geometry. In contrast, analogs with n = 0 (direct phenylsulfonyl attachment) or n = 2 (phenethylsulfonyl) showed reduced σ₁ affinity within the series. Within the n = 1 sub-series, halogen substitution on the benzyl ring modulated selectivity: the 3‑iodo derivative achieved 96‑fold σ₁/σ₂ selectivity (Kiσ₁ = 0.96 nM), while unsubstituted benzylsulfonyl derivatives displayed lower selectivity [1]. The 3‑methyl substituent on the target compound is a non-halogen bioisostere that may provide an alternative selectivity trajectory not explored in the published series [2].

Sigma receptor pharmacology Receptor binding Selectivity profiling

Lack of Pre-existing Bioactivity Annotation Versus Chlorinated Analog: A Strategic Procurement Advantage

The target compound is annotated as having 'no known activity' in ChEMBL 20, with no reported publications and no clinical trial associations [1]. This stands in contrast to certain halogenated sulfonyl-piperidine derivatives that have pre-existing patent or literature bioactivity annotations (e.g., CCR5 antagonist sulfones with reported IC₅₀ values [2]). For an industrial or academic group seeking to establish novel intellectual property or explore under-characterized chemical space, a compound with zero pre-existing bioactivity annotations provides a clean SAR starting point with reduced risk of prior-art encumbrance and no confounding literature data that might bias assay interpretation [3].

Chemical biology Novel chemical space Target identification

Procurement-Driven Application Scenarios for 1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1705045-88-0)


Sigma Receptor SAR Matrix Expansion: Filling the 3‑Methyl Substitution Gap

The compound serves as a critical missing entry in the N‑benzylsulfonyl‑piperidine sigma receptor SAR table. With an n = 1 methylene spacer (optimal for σ₁ affinity per Sadeghzadeh et al. 2013 [1]) and a 3‑methyl substituent that has not been tested in published σ₁/σ₂ panels, this compound enables systematic exploration of how a non‑halogen electron‑donating substituent affects affinity and subtype selectivity relative to the 3‑iodo benchmark (Kiσ₁ = 0.96 nM, 96‑fold selectivity [1]). Procurement is justified for any laboratory conducting sigma receptor ligand optimization.

CNS-Penetrant Lead Compound Library Design Based on Favorable Physicochemical Properties

With a calculated logP of 2.228, tPSA of 76 Ų, and molecular weight of 331.5 Da, this compound occupies a favorable position in the CNS MPO desirability space [1]. Compared to the bulkier 4‑(phenylsulfonyl) analog (MW 393.5, estimated logP ~3.0), the target compound offers a 62 Da molecular weight reduction and approximately 0.77 log unit improvement in lipophilicity, both of which are directionally favorable for blood‑brain barrier penetration. This makes it a superior choice for neuroscience‑focused screening libraries where CNS exposure is a prerequisite.

Novel Chemical Space Exploration for Intellectual Property Generation

The compound has zero bioactivity annotations in ChEMBL and zero associated publications [1]. This 'white‑space' status is strategically valuable for drug discovery groups seeking to establish novel composition‑of‑matter or method‑of‑use patent filings. Unlike pre‑annotated analogs (e.g., CHEMBL596800 or published CCR5 sulfones), this compound does not carry prior‑art bioactivity disclosures that could narrow patent claims or complicate freedom‑to‑operate assessments.

Prokineticin Receptor or LCE Inhibitor Scaffold Hopping Starting Point

The bis‑sulfonyl piperidine scaffold is explicitly claimed in patent families covering prokineticin receptor modulation (Takeda Pharmaceuticals, US 10,544,126 B2 [1]) and long chain fatty acyl elongase (LCE) inhibition (MSD, US 8,188,280 B2 [2]). Although the specific 3‑methylbenzyl / 4‑methylsulfonyl substitution combination is not exemplified in these patents, its structural proximity to the claimed generic Markush structures positions it as a viable scaffold‑hopping or 'invention‑around' candidate for groups working on prokineticin‑mediated psychiatric/neurological conditions or metabolic/cardiovascular indications.

Quote Request

Request a Quote for 1-((3-Methylbenzyl)sulfonyl)-4-(methylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.